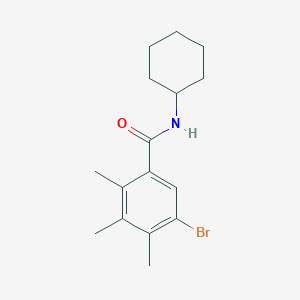

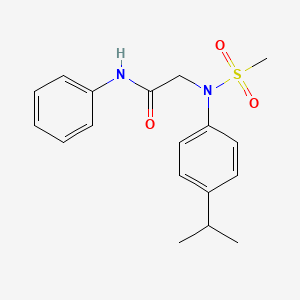

5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide, also known as Brucine, is a chemical compound with a molecular formula of C23H26BrN and a molecular weight of 414.36 g/mol. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents. Brucine is a derivative of strychnine and is commonly used as a research tool in neuroscience and pharmacology.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide is based on its ability to interact with specific receptors in the central nervous system. It has been shown to bind to glycine receptors and to modulate the activity of nicotinic acetylcholine receptors. This compound also affects the activity of ion channels in the nervous system, which plays a key role in synaptic transmission.

Biochemical and Physiological Effects

This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to affect the activity of ion channels, which can lead to changes in synaptic transmission. This compound has also been shown to affect the release of neurotransmitters, which can affect the activity of target neurons. Additionally, this compound has been shown to have analgesic effects, which may be related to its ability to modulate the activity of ion channels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide in lab experiments is its ability to selectively modulate the activity of specific receptors in the central nervous system. This allows researchers to investigate the role of specific receptors in synaptic transmission and to study the effects of neuromodulators on ion channels. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, its limited solubility in water can make it difficult to work with in certain experimental conditions.

Direcciones Futuras

There are several future directions for research involving 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain. This compound has been shown to have analgesic effects, and further research is needed to investigate its potential as a pain medication. Additionally, there is interest in studying the effects of this compound on other ion channels and receptors in the nervous system to gain a better understanding of its mechanism of action. Finally, there is potential for the development of new analogs of this compound with improved solubility and reduced toxicity for use in lab experiments.

Métodos De Síntesis

5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide can be synthesized from strychnine through a series of chemical reactions. The synthesis involves the reduction of strychnine using lithium aluminum hydride followed by bromination using N-bromosuccinimide. The resulting product is purified through recrystallization to obtain pure this compound.

Aplicaciones Científicas De Investigación

5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide has been extensively used in scientific research as a tool to study the mechanisms of action of neurotransmitters and neuromodulators. It has been shown to act as an antagonist for glycine receptors and as a partial agonist for nicotinic acetylcholine receptors. This compound has also been used to study the effects of neurotransmitters on ion channels and to investigate the role of ion channels in synaptic transmission.

Propiedades

IUPAC Name |

5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO/c1-10-11(2)14(9-15(17)12(10)3)16(19)18-13-7-5-4-6-8-13/h9,13H,4-8H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQAXSYTRUBCEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1C)Br)C(=O)NC2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B5725266.png)

![4-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725268.png)

![2-[(3,5-dimethylbenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5725278.png)

![6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide](/img/structure/B5725309.png)

![methyl {4-[(4-morpholinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5725318.png)

![ethyl (2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5725338.png)